

Application Note: Solid-Phase Extraction of Pentanochlor (Propanil) from Water Samples

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Compound of Interest		
Compound Name:	Pentanochlor	
Cat. No.:	B1679291	Get Quote

Abstract

This application note details a robust and reliable solid-phase extraction (SPE) method for the determination of **Pentanochlor**, also known as Propanil, in various water samples. The protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring. The described method utilizes C18 SPE cartridges for the efficient extraction and concentration of **Pentanochlor**, followed by analysis using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to ensure successful implementation.

Introduction

Pentanochlor (Propanil) is a widely used post-emergence herbicide for the control of broadleaf and grassy weeds in rice and other crops. Its presence in water bodies due to agricultural runoff is a significant environmental concern, necessitating sensitive and accurate analytical methods for its detection and quantification. Solid-phase extraction has emerged as a superior alternative to traditional liquid-liquid extraction, offering advantages such as reduced solvent consumption, higher sample throughput, and improved extract purity. This application note presents a detailed SPE protocol for the isolation of **Pentanochlor** from water samples, providing a clean extract suitable for subsequent chromatographic analysis.

Materials and Reagents



- SPE Device: 18 Mega Bond Elut cartridge
- Reagents:
 - Ethyl acetate
 - Methanol
 - Sodium sulfate (anhydrous)
 - Pentanochlor (Propanil) analytical standard
 - 3,4-Dichloroaniline (3,4-DCA) analytical standard (primary degradation product)
- Apparatus:
 - Standard laboratory glassware
 - SPE vacuum manifold
 - Gas chromatograph with a nitrogen/phosphorus detector (N/P) or a mass spectrometer (MS)
 - $\circ~$ DB-17 or DB-1701 capillary column (30 m x 0.32 mm, 0.25 μm film thickness) or equivalent
 - Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Experimental Protocol

A detailed methodology for the solid-phase extraction of **Pentanochlor** from water samples is provided below.

SPE Cartridge Conditioning

- Place a C18 Mega Bond Elut cartridge onto the SPE vacuum manifold.
- Wash the cartridge with two 4 mL aliquots of ethyl acetate.



- Condition the cartridge with two 4 mL aliquots of methanol.
- Equilibrate the cartridge with two 4 mL aliquots of deionized water. Ensure the cartridge does
 not go dry before sample loading.

Sample Preparation and Loading

- Allow the collected water samples to reach room temperature.
- Measure a 100 mL aliquot of the water sample.
- Pass the 100 mL water sample through the pre-conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

Analyte Elution

- After the entire sample has passed through the cartridge, dry the cartridge under vacuum for 10 minutes.
- Elute the retained analytes (Pentanochlor and 3,4-DCA) from the cartridge with two consecutive 4 mL portions of ethyl acetate.
- Collect the eluate in a 15 mL disposable test tube.

Post-Elution Processing

- Pass the collected eluate through a small column containing approximately 4 cm x 5 mm of anhydrous sodium sulfate to remove any residual water.
- Rinse the sodium sulfate column with two 1 mL portions of ethyl acetate and collect the rinsate in the same test tube.
- Adjust the final volume of the extract to 10 mL with ethyl acetate.
- Transfer an aliquot of the final extract into a GC vial for analysis.

Instrumental Analysis



- Gas Chromatography (GC): Analyze the extract using a gas chromatograph equipped with a nitrogen/phosphorus (N/P) detector and a DB-17 or DB-1701 capillary column.[1]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Alternatively, for higher sensitivity and selectivity, analysis can be performed using an LC-MS/MS system. This may require solvent exchange to a more compatible mobile phase.

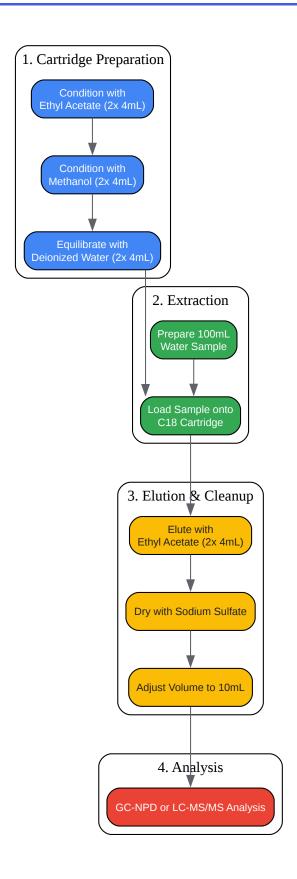
Quantitative Data

The following table summarizes the quantitative performance of the described method based on a gas chromatographic analysis.[1]

Analyte	Limit of Quantitation (LOQ) in Water
Pentanochlor (Propanil)	0.61 ppm
3,4-Dichloroaniline (3,4-DCA)	0.61 ppm

Experimental Workflow





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Caption: Workflow for Solid-Phase Extraction of **Pentanochlor**.



Discussion

The presented solid-phase extraction protocol provides an effective and efficient method for the determination of **Pentanochlor** (Propanil) in water samples. The use of C18 cartridges ensures good retention of the moderately non-polar **Pentanochlor** molecule from the aqueous matrix. Elution with ethyl acetate provides high recovery of the analyte. The subsequent drying step with sodium sulfate is crucial for removing residual water, which can interfere with certain gas chromatographic analyses.

While the provided quantitative data is based on GC-NPD analysis, this SPE method is versatile and the resulting extract can be readily adapted for analysis by other techniques such as GC-MS or LC-MS/MS for enhanced sensitivity and confirmation. For LC-MS/MS analysis, it is recommended to evaporate the ethyl acetate extract and reconstitute the residue in a solvent mixture compatible with the mobile phase, such as methanol/water or acetonitrile/water.

Conclusion

This application note provides a detailed and validated solid-phase extraction protocol for the analysis of **Pentanochlor** (Propanil) in water samples. The method is reliable, reduces the use of organic solvents, and can be easily implemented in environmental and analytical laboratories. The provided workflow and quantitative data will aid researchers and scientists in the accurate monitoring of this herbicide in aqueous environments.

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References

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
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